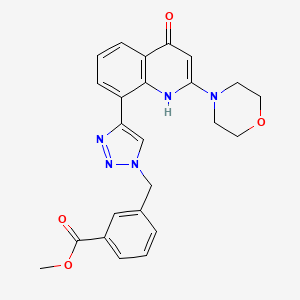

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate

Description

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate is a heterocyclic compound featuring a 1,4-dihydroquinolin-4-one core substituted with a morpholino group at position 2 and a triazole ring at position 6. The triazole is further linked via a methylene bridge to a benzoate ester at the meta position. This structure integrates multiple pharmacophoric elements:

- Quinolinone core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects .

- Triazole ring: Introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), enhancing molecular diversity and binding affinity .

- Morpholino group: Improves solubility and modulates pharmacokinetic properties.

- Benzoate ester: Enhances membrane permeability and serves as a prodrug motif.

Properties

Molecular Formula |

C24H23N5O4 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

methyl 3-[[4-(2-morpholin-4-yl-4-oxo-1H-quinolin-8-yl)triazol-1-yl]methyl]benzoate |

InChI |

InChI=1S/C24H23N5O4/c1-32-24(31)17-5-2-4-16(12-17)14-29-15-20(26-27-29)18-6-3-7-19-21(30)13-22(25-23(18)19)28-8-10-33-11-9-28/h2-7,12-13,15H,8-11,14H2,1H3,(H,25,30) |

InChI Key |

IQLIFBDQFNHHLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2C=C(N=N2)C3=CC=CC4=C3NC(=CC4=O)N5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the triazole moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

Formation of Triazole Moiety:

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. The triazole moiety can enhance binding affinity and specificity, while the morpholine ring may improve solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Quinolinone vs. Quinazolinone Derivatives

- Target Compound: The 1,4-dihydroquinolin-4-one core is electron-deficient, favoring interactions with enzymatic active sites.

- Analog from : 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one replaces the quinolinone with a quinazolinone core. Quinazolinones are structurally similar but exhibit distinct electronic profiles due to the additional nitrogen atom, often leading to enhanced DNA intercalation or kinase inhibition .

- Analog from : A tetrahydroquinazolinone derivative with bis(4-methoxyphenyl) substituents demonstrates how saturation of the core (tetrahydro vs. dihydro) alters rigidity and bioavailability .

Key Difference: Quinolinones may offer better metabolic stability compared to quinazolinones, which are prone to oxidation at the C3-C4 bond.

Triazine-Based Analogs

- Analog from : Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate features a 1,3,5-triazine core instead of quinolinone. Triazines are highly planar and electron-deficient, favoring interactions with π-stacking targets like DNA topoisomerases. The morpholino groups here enhance solubility, similar to the target compound .

Key Difference: Triazine-based compounds may exhibit stronger intercalation properties but reduced selectivity compared to quinolinones.

Heterocyclic Linkers and Substituents

Triazole vs. Thiadiazole Linkers

- Target Compound : The 1,2,3-triazole linker, synthesized via CuAAC, provides rigidity and hydrogen-bonding capacity .

- Analog from : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate uses a 1,3,4-thiadiazole linker. Thiadiazoles are more lipophilic and may improve blood-brain barrier penetration but are metabolically less stable due to sulfur oxidation .

Key Difference : Triazoles offer better metabolic stability, while thiadiazoles enhance lipophilicity.

Morpholino vs. Methoxy Substituents

- Target Compound: The morpholino group at C2 improves water solubility and may engage in hydrogen bonding.

Key Difference: Morpholino substituents balance solubility and target engagement more effectively than alkoxy groups.

Click Chemistry (CuAAC)

- Target Compound : The triazole linker is likely synthesized via CuAAC, a regioselective and high-yield method .

- Analog from : A urea linkage is formed via isocyanate-amine coupling, a less atom-economical approach compared to CuAAC .

Key Advantage : CuAAC enables rapid diversification and is compatible with solid-phase synthesis .

Comparative Data Table

Biological Activity

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate (CAS: 1380227-11-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a quinoline core linked to a morpholine ring and a triazole moiety. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N5O4 |

| Molecular Weight | 445.47 g/mol |

| Boiling Point | 694.0 ± 65.0 °C (Predicted) |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) |

| pKa | 1.92 ± 0.20 (Predicted) |

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in various cellular processes:

1. DNA Gyrase and Topoisomerase IV Inhibition

The quinoline core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This activity suggests potential as an antimicrobial agent against a range of bacterial infections.

2. Anticancer Activity

Research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through interference with cellular signaling pathways. Its structural components may enhance binding affinity to specific cancer-related targets.

3. Anti-inflammatory Properties

The presence of the triazole moiety has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Research Findings

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial DNA replication processes .

Anticancer Studies

In cellular assays, the compound showed promising results in inhibiting cancer cell proliferation across different cancer lines, including breast and lung cancers. The IC50 values reported were in the micromolar range, indicating a moderate potency that warrants further optimization .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial properties against multi-drug resistant strains. Results indicated that the compound significantly reduced bacterial counts compared to controls, showcasing its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines, treatment with the compound led to a dose-dependent decrease in viability, with notable effects observed at concentrations as low as 10 μM. The study concluded that further investigation into its mechanism could lead to new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.